molecular formula C10H16N2S B13191009 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine

1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine

Katalognummer: B13191009
Molekulargewicht: 196.31 g/mol
InChI-Schlüssel: HVHALQGQTJEZDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a cyclobutane ring attached to a thiazole ring, which is further substituted with a propan-2-yl group.

Vorbereitungsmethoden

The synthesis of 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-bromo-4-(propan-2-yl)thiazole with cyclobutanamine in the presence of a base such as potassium carbonate can yield the desired compound. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .

Analyse Chemischer Reaktionen

1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed .

Wirkmechanismus

The mechanism of action of 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Eigenschaften

Molekularformel

C10H16N2S

Molekulargewicht

196.31 g/mol

IUPAC-Name

1-(4-propan-2-yl-1,3-thiazol-2-yl)cyclobutan-1-amine

InChI

InChI=1S/C10H16N2S/c1-7(2)8-6-13-9(12-8)10(11)4-3-5-10/h6-7H,3-5,11H2,1-2H3

InChI-Schlüssel

HVHALQGQTJEZDZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CSC(=N1)C2(CCC2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.